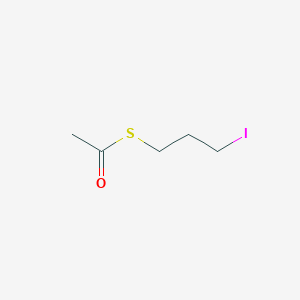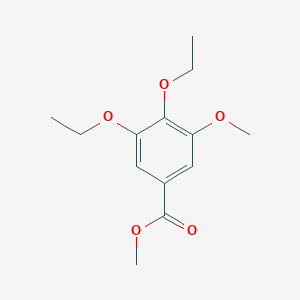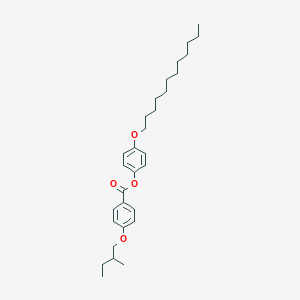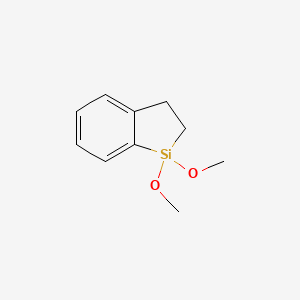
S-(3-iodopropyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-iodopropyl) ethanethioate: is an organic compound with the molecular formula C5H9IOS. It is a thioester derivative, where the ethanethioate group is bonded to a 3-iodopropyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-iodopropyl) ethanethioate typically involves the reaction of ethanethioic acid with 1,3-diiodopropane in the presence of a base such as potassium thioacetate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of ethanethioic acid attacks the carbon atom bonded to iodine in 1,3-diiodopropane, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: S-(3-iodopropyl) ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodopropyl chain can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The thioester group can be reduced to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: New compounds with different functional groups replacing the iodine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols or thioethers.
Aplicaciones Científicas De Investigación
Chemistry: S-(3-iodopropyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of thioester compounds on cellular processes. It is also employed in the development of molecular probes for imaging and diagnostic applications .
Medicine: It is investigated for its ability to modulate biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of S-(3-iodopropyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release ethanethioic acid and 3-iodopropanol, which can further interact with cellular components. The iodine atom in the 3-iodopropyl chain can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparación Con Compuestos Similares
S-Propyl ethanethioate: Similar in structure but with a propyl group instead of a 3-iodopropyl chain.
S-(3-Hydroxypropyl) ethanethioate: Contains a hydroxy group instead of an iodine atom in the 3-position.
Uniqueness: The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
152630-63-2 |
|---|---|
Fórmula molecular |
C5H9IOS |
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
S-(3-iodopropyl) ethanethioate |
InChI |
InChI=1S/C5H9IOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 |
Clave InChI |
BOOVMOGPBBCODL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)







